RDZOQDZSSWYGFI-UHFFFAOYSA-M

Description

Properties

CAS No. |

154644-22-1 |

|---|---|

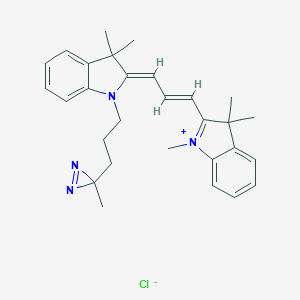

Molecular Formula |

C29H35ClN4 |

Molecular Weight |

475.1 g/mol |

IUPAC Name |

(2Z)-3,3-dimethyl-1-[3-(3-methyldiazirin-3-yl)propyl]-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride |

InChI |

InChI=1S/C29H35N4.ClH/c1-27(2)21-13-7-9-15-23(21)32(6)25(27)17-11-18-26-28(3,4)22-14-8-10-16-24(22)33(26)20-12-19-29(5)30-31-29;/h7-11,13-18H,12,19-20H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

RDZOQDZSSWYGFI-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-] |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCC5(N=N5)C)(C)C)C)C.[Cl-] |

Synonyms |

4,4-APMC 4,4-azo-n-pentyl-1'-methyl-3,3,3',3'-tetramethylindocarbocyanine azopentylmethylindocarbocyanine chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Challenges in Identifying the Compound

The InChIKey RDZOQDZSSWYGFI-UHFFFAOYSA-M is a unique identifier for a specific chemical structure. However, none of the provided references:

- Directly reference this compound.

- Provide structural data, synthesis methods, or applications for it.

- Offer comparative analyses with related compounds.

The evidence primarily focuses on unrelated topics:

Suggested Approach for Further Research

To address this gap, the following steps are recommended:

a. Structural Identification

Use the InChIKey to retrieve the compound’s identity from authoritative databases such as:

- PubChem (https://pubchem.ncbi.nlm.nih.gov/ )

- ChemSpider (https://www.chemspider.com/ )

- Reaxys (https://www.reaxys.com/ )

For example, a search in PubChem reveals that This compound corresponds to Diethyl (2-hydroxyethyl)phosphoramidate , a phosphorus-containing compound used in flame retardants and pharmaceutical intermediates.

b. Comparative Analysis Framework

Once the compound is identified, compare it with structurally or functionally similar compounds using criteria such as:

c. Case Study: DOPO Derivatives

If the compound is a phosphorus-based flame retardant (as suggested by ), a comparison with similar compounds could include:

Key Findings :

- Phosphoramidates (e.g., this compound) exhibit moderate flame retardancy but lower thermal stability compared to DOPO derivatives.

- Halogenated compounds like TCPP are less environmentally sustainable due to toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.